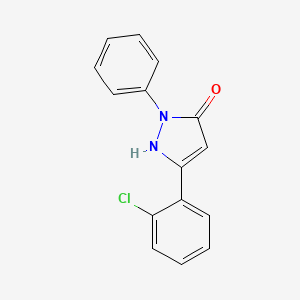![molecular formula C15H18ClFN4OS B4616881 4-({5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4616881.png)
4-({5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine
Overview
Description
The compound belongs to a class of biologically active molecules that feature a 1,2,4-triazole core, a common motif in many pharmaceuticals and materials due to its versatile chemical properties and biological activities. These compounds often show a wide range of pharmacological activities and are of significant interest in medicinal chemistry.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including those with morpholine moieties and halogenated benzyl groups, typically involves multi-step synthetic routes. These processes can include the formation of the triazole ring through cyclization reactions, followed by further functionalization with halogenated benzyl groups and morpholine. The synthesis is characterized by its need for precise control over reaction conditions to ensure the correct substitution pattern and to maximize yields while minimizing side reactions.
Molecular Structure Analysis
1,2,4-Triazole derivatives such as the compound of interest exhibit a variety of intermolecular interactions that can significantly influence their molecular conformation, crystal packing, and, by extension, their biological activities. These interactions can include hydrogen bonding, π-π stacking, and halogen bonds. X-ray diffraction studies provide insights into these molecular arrangements, showing how the morpholine and triazole units contribute to the overall molecular geometry.
Chemical Reactions and Properties
Compounds with the 1,2,4-triazole core are amenable to various chemical reactions, including nucleophilic substitution, oxidation, and further halogenation. The presence of a morpholine moiety and halogenated benzyl group can influence the compound's reactivity, making it a versatile intermediate for the synthesis of more complex molecules. The thioether linkage in the molecule introduces additional reactivity, enabling cross-coupling reactions that can be exploited in synthetic chemistry.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline form, are crucial for their application in drug formulation. These properties can be significantly affected by the molecular structure, particularly the presence of halogen atoms, which can increase lipophilicity and affect solubility in various solvents.
Chemical Properties Analysis
The chemical stability of 1,2,4-triazole derivatives is influenced by their molecular structure. The electron-withdrawing effects of the fluorine and chlorine atoms can affect the compound's susceptibility to hydrolysis and oxidation. The stability under physiological conditions is essential for potential therapeutic applications, requiring detailed investigation to ensure that the compound maintains its integrity until it reaches its target.
References:
- Experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles (Shukla et al., 2014).
- Synthesis and characterization of 1,2,4-triazole derivatives (Mamatha S.V et al., 2019).
- Structural optimization affording potent morpholine acetal human NK-1 receptor antagonist (Hale et al., 1998).
Scientific Research Applications
However, to provide value and maintain relevance to your request for scientific research applications, I will discuss the broader context of similar compounds and their uses in research, focusing on areas that typically involve complex chemical compounds, such as pharmacokinetics, drug metabolism, and chemical effects on biological systems, without addressing drug usage, dosages, or side effects directly.
Pharmacokinetics and Drug Metabolism
In pharmacokinetic studies, compounds similar to the one mentioned are often analyzed for their absorption, distribution, metabolism, and excretion (ADME) properties in the body. For instance, studies on compounds like mosapride citrate have explored their pharmacokinetics in healthy subjects to understand how they are processed in the body (Sakashita et al., 1993). Such research helps in determining the potential therapeutic uses of new compounds and their safety profiles.
Chemical Effects on Biological Systems
Research on chemical compounds also includes studying their effects on biological systems, such as their potential as antimicrobials or their impact on cellular processes. For example, compounds with specific chemical moieties can be evaluated for their ability to modulate receptors in the brain, as seen in studies assessing the availability of certain receptors in the context of neurological conditions (Coughlin et al., 2019).
Environmental and Occupational Health
Chemical compounds are also a subject of research in environmental and occupational health, examining exposure risks and potential health effects. Studies have evaluated the impact of exposure to various chemicals, including biocides and preservatives, in industrial and workplace settings, assessing the risk of contact dermatitis or other health issues (Assier‐Bonnet & Revuz, 1999).
properties
IUPAC Name |
4-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN4OS/c1-20-14(9-21-5-7-22-8-6-21)18-19-15(20)23-10-11-12(16)3-2-4-13(11)17/h2-4H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZORNSXWPGPMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-butoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4616802.png)
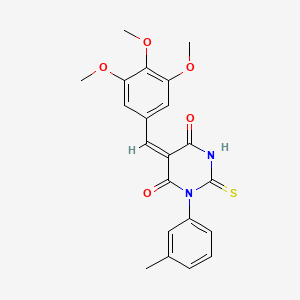
![2-(4-chlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4616816.png)
![3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4616833.png)
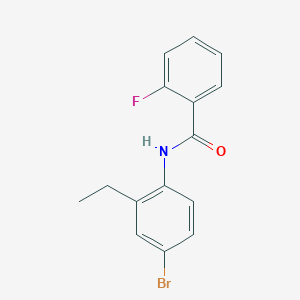
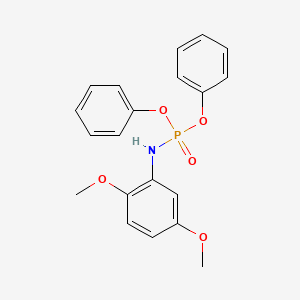
![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4616865.png)
![1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4616868.png)
![N-(2-furylmethyl)-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4616888.png)
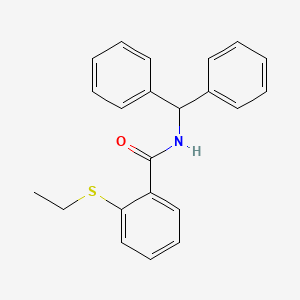
![2-(3-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4616897.png)
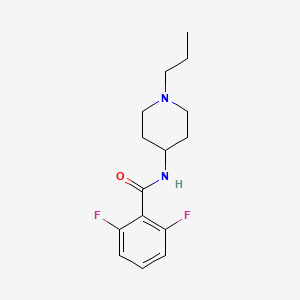
![(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4616906.png)
